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BP-1-102 Activity Data Summary

Reported Value  Experimental

Assay Type Description

DA (ICs0 | Kd) System -
STAT3 DNA-Binding 6.8 £0.8 uM Cell-free in vitro Directly inhibits STAT3's ability to
Inhibition [1] [2] (ICs0) assay bind to DNA.
STAT3 SH2 Domain 504 nM (Kd) Biochemical Measures direct binding affinity to
Binding [1] [2] binding assay the STAT3 protein.
STAT3:STAT3 Dimer 6.8 uM (ICso) Cell-free in vitro Prevents the phosphorylation-
Disruption [2] assay dependent dimerization of STAT3.
Cellular Proliferation 6.8 UM (ICso) Cell-based Antiproliferative activity in a human
(MDA-MB-231) [1] (MTS/MTT) breast cancer cell line.

Experimental Protocols for Key Assays

The quantitative data for BP-1-102 is derived from standardized experimental methods. Below are the

protocols for the core assays that measure its direct effect on STAT3.
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STAT3 DNA-Binding Activity (Electrophoretic Mobility Shift Assay
- EMSA)

The ICso of 6.8 pM for disrupting STAT3 DNA-binding was primarily determined using EMSA [1] [2].

¢ Principle: This assay detects protein-DNA complexes based on their reduced mobility in a non-
denaturing polyacrylamide gel.
e Procedure Overview:
o Sample Preparation: A purified, active STAT3 protein is incubated with a radiolabeled ([32P]) or
fluorescently-labeled double-stranded DNA probe containing a STAT3 consensus binding site.
o Inhibitor Incubation: BP-1-102 is added to the STAT3-DNA mixture at varying concentrations
(e.g., 0-50 uM) and incubated to allow binding.
o Gel Electrophoresis: The mixtures are loaded onto a non-denaturing polyacrylamide gel and
subjected to an electric field. Free DNA moves quickly, while STAT3-bound DNA is retarded.
o Detection & Analysis: The gel is imaged to visualize the DNA bands. The intensity of the
shifted (bound) band decreases with increasing inhibitor concentration. The ICso is calculated
as the concentration that reduces the DNA-protein complex formation by 50% [3].

STAT3 SH2 Domain Binding (Fluorescence Polarization - FP)

The Kd of 504 nM measures BP-1-102's direct binding affinity to the STAT3 SH2 domain [1] [2].

¢ Principle: When a small fluorescent tracer (e.g., a phosphopeptide that mimics STAT3's natural
ligand) binds to the larger STAT3 SH2 domain, its rotation slows, increasing fluorescence polarization.
e Procedure Overview:
o Afixed concentration of the fluorescent tracer is mixed with the STAT3 SH2 domain protein.
o BP-1-102 is added at increasing concentrations, competing with the tracer for binding to the
protein.
o As BP-1-102 displaces the tracer, the tracer rotates faster, leading to a decrease in the
measured polarization value.
o The data is fit to a binding curve, from which the dissociation constant (Kd) for BP-1-102 is
calculated.

Mechanism of Action and Signaling Pathway

BP-1-102 exerts its effects by specifically targeting the Src Homology 2 (SH2) domain of STAT3, a critical

region for its activation. The following diagram illustrates this mechanism and the downstream
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This diagram shows that by binding to the SH2 domain, BP-1-102 prevents two critical steps: the
recruitment and phosphorylation of STAT3, and the dimerization of already phosphorylated STAT3
(pSTAT3). This inhibits the entire downstream signaling cascade [4] [1] [2].

Cellular and In Vivo Efficacy

Consistent with its mechanism, BP-1-102 demonstrates potent biological effects in preclinical models:

¢ In Vitro Antitumor Effects: Treatment with BP-1-102 selectively inhibits the growth, survival,
migration, and invasion of STAT3-dependent tumor cells. This is accompanied by the downregulation
of STAT3 target genes such as c-Myc, Cyclin D1, Bcl-xL, and Survivin [1] [2]. These effects have
been confirmed in various cancer types, including gastric cancer [4] and T-cell acute lymphoblastic
leukemia (T-ALL) [5].
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¢ In Vivo Activity: BP-1-102 is orally bioavailable. Studies in mouse xenograft models of human
breast and lung cancer show that oral or intravenous administration of BP-1-102 (1-3 mg/kg) leads to
accumulation in tumor tissue, inhibits tumor growth, and modulates STAT3 activity and target gene
expression in vivo [1] [2].

Alternative Targeting Strategies

It is worth noting that while BP-1-102 targets the SH2 domain, other strategies for inhibiting STAT3 exist.
One prominent alternative is targeting the DNA-Binding Domain (DBD), as with the probe molecule inS3-
54 [3]. This approach directly blocks the association between STAT3 and DNA, irrespective of its

phosphorylation status, representing a different avenue for therapeutic intervention [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548326?utm_src=pdf-bulk
https://www.smolecule.com/products/s548326?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

